molecular formula C6H11NO2S B13013684 Methyl 2-(azetidin-3-ylsulfanyl)acetate

Methyl 2-(azetidin-3-ylsulfanyl)acetate

Cat. No.: B13013684
M. Wt: 161.22 g/mol
InChI Key: DVTVFOCAGBNHMF-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-ylsulfanyl)acetate is a sulfur-containing ester derivative featuring a 4-membered azetidine ring linked to an acetate group via a thioether (-S-) bond. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure combining a small nitrogen heterocycle with a sulfur-based ester moiety.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

methyl 2-(azetidin-3-ylsulfanyl)acetate

InChI

InChI=1S/C6H11NO2S/c1-9-6(8)4-10-5-2-7-3-5/h5,7H,2-4H2,1H3

InChI Key

DVTVFOCAGBNHMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-ylsulfanyl)acetate typically involves the reaction of azetidine derivatives with suitable reagents. One common method involves the reaction of methyl 2-(dimethoxyphosphoryl)acetate with azetidin-2-one in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) . This reaction proceeds through the formation of an intermediate, which is then treated with azetidin-2-one to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-ylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing azetidine and sulfanyl groups exhibit significant antimicrobial properties. Methyl 2-(azetidin-3-ylsulfanyl)acetate has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial activity comparable to established antibiotics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of derivatives of this compound. These derivatives have been tested for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Certain compounds demonstrated inhibition levels comparable to known drugs like rivastigmine, indicating potential therapeutic uses in neurodegenerative conditions .

Drug Design and Synthesis

This compound serves as a lead compound in the design of new drugs targeting infectious diseases and cancer. Its structural features allow for modifications that can enhance biological activity or create new derivatives with specific therapeutic effects. The synthesis typically involves multi-step reactions that can be optimized for yield and purity.

Mechanism of Action Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects, which can inform future drug development efforts.

Comparative Analysis with Related Compounds

To better understand the versatility of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Methyl 2-(pyrrolidin-3-ylsulfanyl)acetatePyrrolidine ringAntimicrobial
Methyl 2-(thiazolidin-3-ylsulfanyl)acetateThiazolidine ringAntidiabetic
Methyl 2-(morpholin-3-ylsulfanyl)acetateMorpholine ringNeuroprotective

This table illustrates how variations in the cyclic amine structure influence the biological activities of these compounds, emphasizing the importance of structural modifications in medicinal chemistry.

Antibacterial Efficacy

In a study assessing various sulfonamide derivatives, this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the azetidine structure can enhance antimicrobial potency .

Neuroprotective Activity in Animal Models

Research involving animal models has demonstrated that certain derivatives of this compound can protect against neurodegeneration induced by glutamate toxicity. These studies highlight the compound's potential in developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-ylsulfanyl)acetate is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring and sulfur-containing functional group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with Imidazole-Based Esters

Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Fig. 1A ) and Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Fig. 1C ) share ester functionalities but replace the azetidine ring with aromatic imidazole systems. Key differences include:

  • Electronic Effects : The nitrogen in azetidine is more basic due to reduced ring strain compared to imidazole’s conjugated system. This affects hydrogen-bonding capabilities and interactions with biological targets.
Table 1: Structural Comparison of Azetidine vs. Imidazole Derivatives
Compound Heterocycle Ring Size Aromaticity Key Functional Groups
Methyl 2-(azetidin-3-ylsulfanyl)acetate Azetidine 4-membered No Thioether, Ester
Ethyl 2-(imidazol-4-yl)acetate Imidazole 5-membered Yes Ester, Aromatic N

Comparison with Triazole-Thioacetate Derivatives

Compounds like 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Fig. 5A ) feature triazole rings connected to thioacetate groups. Key contrasts include:

  • Heterocycle Functionality : Triazoles (5-membered, two nitrogen atoms) exhibit strong hydrogen-bonding and metal-coordination properties, unlike azetidine’s single basic nitrogen. This makes triazole derivatives more versatile in catalysis or drug design .
  • Steric Effects : The bicyclic terpene moiety in the triazole derivative increases hydrophobicity, whereas the compact azetidine ring may enhance membrane permeability in pharmaceutical contexts.

Comparison with Thienyl and Benzofuran Esters

Methyl 2-thienylacetate (CAS 19432-68-9 ) and Methyl 2-[5-(4-hydroxyphenyl)-3-methylsulfanyl-1-benzofuran-2-yl]-acetate highlight sulfur-containing esters with aromatic systems:

  • Aromatic vs. Aliphatic Sulfur : Thienyl (aromatic thiophene) and benzofuran systems delocalize electron density, reducing sulfur’s nucleophilicity compared to the aliphatic thioether in the azetidine derivative.
  • Biological Activity : Benzofuran derivatives often exhibit antimicrobial properties due to their planar structures , while azetidine’s strain may favor covalent interactions with enzymes.

Comparison with Simple Esters (e.g., Methyl Acetate)

Methyl acetate (CAS 79-20-9 ) lacks heterocycles or sulfur atoms, serving as a baseline for ester behavior:

  • Reactivity : The azetidine-sulfanyl group introduces sites for nucleophilic attack (e.g., at sulfur or the azetidine nitrogen), unlike methyl acetate’s inert ester group.

Biological Activity

Methyl 2-(azetidin-3-ylsulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The azetidine ring, along with the sulfanyl and acetate functional groups, contributes to its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H11NO2SC_6H_{11}NO_2S, with a molecular weight of approximately 161.22 g/mol. The compound features:

  • Azetidine Ring : A four-membered cyclic amine that imparts structural rigidity.
  • Sulfanyl Group : Enhances reactivity and potential interactions with biomolecules.
  • Acetate Moiety : Contributes to the overall polarity and solubility of the compound.

Antimicrobial Properties

Research indicates that compounds containing azetidine and sulfanyl groups exhibit notable antimicrobial activity . This compound has been evaluated for its efficacy against various bacterial strains. For instance, it demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The azetidine structure provides a rigid framework that enhances binding affinity to biological targets, potentially modulating their activity. This structural characteristic is critical for the compound's effectiveness in drug design .

Therapeutic Applications

This compound has potential applications in several therapeutic areas:

  • Antimicrobial Agents : Due to its efficacy against bacteria, it may serve as a lead compound for developing new antibiotics.
  • Drug Development : Its structural features make it a candidate for modifications aimed at enhancing pharmacological properties .

Case Studies

  • Antibacterial Activity : A study reported that this compound exhibited a significant reduction in bacterial growth in vitro, comparable to standard antibiotics such as Chloromycin. The compound's MIC values were determined through serial dilution methods, confirming its potential as an antimicrobial agent.
  • Binding Affinity Studies : Interaction studies revealed that this compound binds effectively to various enzymes, indicating its potential role as an enzyme inhibitor. This property is particularly relevant in the context of drug development targeting specific diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-(pyrrolidin-3-ylsulfonyl)acetatePyrrolidine ring instead of azetidineAntimicrobial
Methyl 2-(thiazolidin-3-ylsulfonyl)acetateThiazolidine ringAntidiabetic
Methyl 2-(morpholin-3-ylsulfonyl)acetateMorpholine ringNeuroprotective

This table illustrates how variations in cyclic amines combined with sulfonamides can lead to diverse biological activities, highlighting the versatility of these compounds in medicinal chemistry .

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